molecular formula C3H2Cl2N2 B103490 4,5-Dichloroimidazole CAS No. 15965-30-7

4,5-Dichloroimidazole

Cat. No.: B103490
CAS No.: 15965-30-7
M. Wt: 136.96 g/mol
InChI Key: QAJJXHRQPLATMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloroimidazole is an organic compound with the molecular formula C3H2Cl2N2. It is a derivative of imidazole, where the hydrogen atoms at the 4 and 5 positions are replaced by chlorine atoms. This compound is known for its crystalline structure and is often used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloroimidazole can be synthesized through the chlorination of imidazole derivatives. One common method involves the use of phosphorus pentachloride (PCl5) or N-chlorosuccinimide (NCS) as chlorinating agents. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 4 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloroimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoimidazole derivatives, while oxidation can produce imidazole N-oxides .

Comparison with Similar Compounds

  • 2-Chloroimidazole
  • 2-Nitroimidazole
  • 4,5-Diiodo-2-methyl-1H-imidazole
  • 5-Chlorobenzimidazole
  • 2-Iodoimidazole
  • 2-Methylimidazole
  • Benzimidazole
  • 4,5-Dibromoimidazole
  • Imidazole

Comparison: 4,5-Dichloroimidazole is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which significantly influence its reactivity and properties. Compared to other haloimidazoles, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions. Its ability to form stable complexes with metals makes it particularly valuable in coordination chemistry .

Properties

IUPAC Name

4,5-dichloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJXHRQPLATMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166704
Record name 4,5-Dichloroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-30-7
Record name 4,5-Dichloroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15965-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloroimidazole
Reactant of Route 2
Reactant of Route 2
4,5-Dichloroimidazole
Reactant of Route 3
Reactant of Route 3
4,5-Dichloroimidazole
Reactant of Route 4
4,5-Dichloroimidazole
Reactant of Route 5
4,5-Dichloroimidazole
Reactant of Route 6
4,5-Dichloroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.